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molecular formula C10H14N2O4 B063018 N-Hydroxy-2,4,6-trimethoxy-benzamidine CAS No. 160150-34-5

N-Hydroxy-2,4,6-trimethoxy-benzamidine

Cat. No. B063018
M. Wt: 226.23 g/mol
InChI Key: UNOQFLQUIFKRIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05534530

Procedure details

3.4 g of 2,4,6-trimethoxybenzamidoxime are dissolved in 120 ml of a methanol/dichloromethane/acetic acid mixture (2/2/1; (v/v/v)) in an autoclave and hydrogenation is carried out at a pressure of 2×106Pa in the presence of 1 g of Raney nickel. After hydrogenation for 2 hours, the catalyst is separated out and the mixture is concentrated to dryness.
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
methanol dichloromethane acetic acid
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=[C:9]([O:15][CH3:16])[C:4]=1[C:5](=[N:7]O)[NH2:6]>CO.ClCCl.C(O)(=O)C.[Ni]>[CH3:16][O:15][C:9]1[CH:10]=[C:11]([O:13][CH3:14])[CH:12]=[C:3]([O:2][CH3:1])[C:4]=1[C:5]([NH2:7])=[NH:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
COC1=C(C(N)=NO)C(=CC(=C1)OC)OC
Name
methanol dichloromethane acetic acid
Quantity
120 mL
Type
solvent
Smiles
CO.ClCCl.C(C)(=O)O
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst is separated out
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC1=C(C(=N)N)C(=CC(=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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